molecular formula C8H6FNO4 B1341862 5-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 850462-64-5

5-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No.: B1341862
CAS No.: 850462-64-5
M. Wt: 199.14 g/mol
InChI Key: CMZCBPLTJBYJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-3-nitrobenzoic acid is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core

Scientific Research Applications

5-Fluoro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-methyl-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to modulation of enzyme activity, impacting cellular redox balance and oxidative stress levels .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to inflammation and apoptosis. For example, it can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. One notable mechanism is the inhibition of enzyme activity through competitive binding to the active site. This can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, it can induce toxic effects, such as liver and kidney damage, as well as alterations in blood biochemistry. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and the levels of specific metabolites. The compound’s interaction with cofactors, such as NADH and FADH2, can also impact its metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell can determine its specific biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-methyl-3-nitrobenzoic acid typically involves the nitration of 5-Fluoro-2-methylbenzoic acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The key steps include:

    Raw Material Handling: Ensuring the purity and availability of 5-Fluoro-2-methylbenzoic acid.

    Reaction Optimization: Fine-tuning the reaction parameters such as temperature, concentration of reagents, and reaction time.

    Product Isolation: Employing techniques like distillation, crystallization, and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 5-Fluoro-2-methyl-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 5-Fluoro-2-methyl-3-nitrobenzoate.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Fluoro-3-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    5-Fluoro-2-methoxy-3-nitrobenzoic acid:

Uniqueness

5-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the same aromatic ring. This combination of substituents imparts distinct electronic and steric effects, making the compound valuable in various chemical transformations and applications.

Properties

IUPAC Name

5-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZCBPLTJBYJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591941
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850462-64-5
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850462-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methyl-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of conc. H2SO4 (700 mL) was added portion-wise 5-fluoro-2-methylbenzoic acid (80 g, 520 mmol) at −5˜0° C. Then a mixture of conc. HNO3 (60.4 g, 624 mmol) in conc. H2SO4 (60 mL) was added drop-wise at −5˜0° C. in a period of about 1.5 hrs. After the addition, the mixture was stirred at this temperature for 2 hrs. TLC (petroleum ether/EtOAc=1:1) showed the reaction was complete. The mixture was poured into crash ice with vigorous stirring and the precipitate was collected by filtration. The precipitate was dissolved in EtOAc, washed with brine, dried over anhydrous Na2SO4, concentrated to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g). A solution of this crude 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g) in dry methanol (500 mL) was cooled to 0° C., SOCl2 (64.52 g, 542.3 mmol) was added drop-wise. After the addition, the mixture was heated to reflux for 16 hrs. TLC (petroleum ether/EtOAc=1:1) showed the reaction was complete. Solvent was removed under reduced pressure to give crude product. The crude product was purified by silica gel chromatography (petroleum ether to petroleum ether/EtOAc=50:1) to give methyl 5-fluoro-2-methyl-3-nitrobenzoate (28 g, yield 25% for two steps) as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 2.59 (s, 3H), 3.95 (s, 3H), 7.60-7.63 (dd, 1H), 7.74-7.77 (dd, 1H); LC-MS (ESI) m/z: 214 (M+1)+, 216(M+3)+.
Name
Quantity
60.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

116 ml of sulfuric acid is introduced and mixed in portions at −15° C. with 14.70 g (95.37 mmol) of 5-fluoro-2-methylbenzoic acid. A mixture of nitrating acid (4.79 ml of fuming nitric acid and 21.8 ml of concentrated sulfuric acid) is added in drops to this mixture, specifically at −15 to −10° C. during a period of 90 minutes. After three more hours of stirring, the reaction mixture is poured into ice water and stirred vigorously for about one-half hour. The precipitated crystallizate is suctioned off, washed neutral with water and dried. The yield is 8.56 g (45.1%) of a mixture of various regioisomers and by-products. This mixture is thus incorporated into the next stage (esterification) and purified in this stage.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
4.79 mL
Type
reactant
Reaction Step Three
Quantity
21.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 5-fluoro-2-methylbenzoic acid (from Matrix Scientific) in H2SO4 conc. (0.83 M) was cooled down to −10° C. Then, a mixture of fuming HNO3 conc. (2 eq.) and H2SO4 conc. (4 eq.) was added dropwise. After complete addition, the mixture was stirred at 0° C. for 1 h. The reaction mixture was poured onto ice/water and stirred for 10 min and then extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4) and solvent was removed in vacuo yielding the title compound as a yellow solid that was used without further purification in the next step. 1H NMR (300 MHz, DMSO-d6, 300 K) δ 13.86 (1H, bs), 8.09 (1H, dd, J=8.0 and 2.6 Hz), 7.90 (1H, dd, J=8.7 and 2.4 Hz), 2.50 (3H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methyl-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methyl-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-methyl-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-methyl-3-nitrobenzoic acid
Reactant of Route 5
5-Fluoro-2-methyl-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-methyl-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.